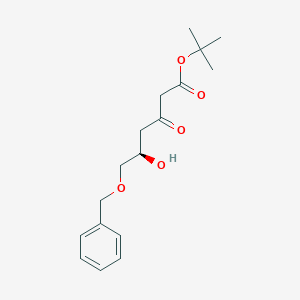

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester is a complex organic compound with a unique structure that includes a hydroxy group, a keto group, and a benzyloxy group

Méthodes De Préparation

The synthesis of (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. Another approach includes the use of a carboxylate ion reacting with a primary alkyl halide under S_N2 conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing various organic reactions to introduce the functional groups in a controlled manner.

Analyse Des Réactions Chimiques

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Reduction: The keto group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Applications De Recherche Scientifique

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mécanisme D'action

The mechanism by which (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester exerts its effects depends on its interaction with molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparaison Avec Des Composés Similaires

Similar compounds include other hydroxy-keto esters and benzyloxy derivatives. For example:

2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound is used as a UV absorber and has similar structural features.

Levalbuterol Related Compound D: This compound shares the tert-butyl ester functionality and is used in pharmaceutical applications.

Activité Biologique

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester, with the CAS number 147849-63-6, is a chemical compound that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmaceutical agents, particularly those involved in cholesterol metabolism and other therapeutic areas.

The molecular formula of this compound is C17H25O5, with a molecular weight of 308.37 g/mol. The compound features a tert-butyl ester group, which is significant for its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H25O5 |

| Molecular Weight | 308.37 g/mol |

| CAS Number | 147849-63-6 |

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. Statins are widely used in clinical practice to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis.

Key Mechanisms:

- Inhibition of Cholesterol Synthesis : By inhibiting HMG-CoA reductase, this compound can reduce the synthesis of mevalonate, a precursor in the cholesterol biosynthesis pathway.

- Anti-inflammatory Properties : Some studies suggest that statins may also exert anti-inflammatory effects, which could be beneficial in various cardiovascular diseases.

Biological Studies and Findings

Research has indicated that derivatives of this compound exhibit significant biological activities:

- Cholesterol-Lowering Effects : In vitro studies have demonstrated that compounds similar to (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid can effectively lower LDL cholesterol levels in cultured hepatocytes.

- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, contributing to cardiovascular protection.

Case Studies

Several case studies have explored the effects of compounds structurally related to (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid:

- Statin Efficacy : A clinical trial involving atorvastatin (a statin derived from similar precursors) demonstrated significant reductions in LDL cholesterol and improvements in endothelial function among participants with hyperlipidemia.

- Inflammation Reduction : Another study highlighted the anti-inflammatory effects of statins in patients with coronary artery disease, suggesting that compounds like (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid may also contribute to these benefits.

Propriétés

IUPAC Name |

tert-butyl (5R)-5-hydroxy-3-oxo-6-phenylmethoxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,15,19H,9-12H2,1-3H3/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXDDEFKXNFJLL-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.